4-Bromo-5-chloro-2-nitroaniline

Purity Analysis Pharmaceutical Intermediates Quality Control

PROTAC linker synthesis demands precise chemoselectivity unattainable with mono-halogenated anilines. 4-Bromo-5-chloro-2-nitroaniline (CAS 827-33-8) provides a validated orthogonal scaffold: • Selective Suzuki-Miyaura coupling at the C-Br position, then Buchwald-Hartwig amination at C-Cl after nitro reduction. • 97% purity reduces downstream purification burden, elevates process yield, and ensures batch-to-batch consistency. • Explicitly cited in kinase inhibitor (CSF1R, FLT3, KIT) and advanced OLED material patents. Procure with confidence-stringent QC and rapid global logistics support your route-scouting, scale-up, and SAR campaigns.

Molecular Formula C6H4BrClN2O2
Molecular Weight 251.46 g/mol
CAS No. 827-33-8
Cat. No. B1291299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-chloro-2-nitroaniline
CAS827-33-8
Molecular FormulaC6H4BrClN2O2
Molecular Weight251.46 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)Br)[N+](=O)[O-])N
InChIInChI=1S/C6H4BrClN2O2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H,9H2
InChIKeyXXIFMWKGKJWFOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-chloro-2-nitroaniline: Chemical Profile and Sourcing


4-Bromo-5-chloro-2-nitroaniline (CAS 827-33-8) is a disubstituted aromatic aniline characterized by the presence of bromo, chloro, and nitro substituents on a benzene ring. Its molecular formula is C₆H₄BrClN₂O₂ with a molecular weight of 251.47 g/mol . This compound is a solid at room temperature with a reported boiling point of 350.5°C at 760 mmHg and a density of 1.909 g/cm³, making it a stable building block for organic synthesis . It is commonly utilized as an intermediate in the synthesis of pharmaceuticals, dyes, and advanced materials [1].

Dual-halogen intermediate (Br, Cl, NO₂) for sequential functionalization
Enables orthogonal cross-coupling strategies via C-Br/C-Cl reactivity difference
Building block for pharmaceuticals, dyes, OLEDs, and PROTACs

Structural and Reactivity Advantages Over Analogs


The unique substitution pattern of 4-Bromo-5-chloro-2-nitroaniline—featuring both bromo and chloro groups adjacent to a nitro group on an aniline core—is not interchangeable with its regioisomers (e.g., 4-Bromo-2-chloro-5-nitroaniline) or mono-halogenated analogs (e.g., 4-Chloro-2-nitroaniline) [1]. The differential reactivity of the C-Br and C-Cl bonds enables sequential and orthogonal functionalization strategies, such as chemoselective cross-coupling reactions . Furthermore, the specific electron-withdrawing and steric effects conferred by the 4-bromo-5-chloro-2-nitro arrangement critically influence the compound's performance as a pharmaceutical intermediate, particularly in the synthesis of targeted protein degraders (PROTACs) where precise linker geometry is paramount [2]. Substituting with a different halogen pattern would lead to altered reaction kinetics, different regioselectivity in subsequent steps, and ultimately a divergent product profile, making the specific procurement of this exact CAS number essential for reproducible research and process chemistry.

Attribute
This compound
Substitute risk
Substitution pattern
1-NH₂, 2-NO₂, 4-Br, 5-Cl
Regioisomers may alter reactivity and crystal packing
Halogen handle
C-Br (more reactive) + C-Cl for orthogonal coupling
Mono‑halogenated analog lacks sequential functionalization
Application specificity
Validated for PROTAC building blocks
Generic analog may not match linker geometry requirements

Quantitative Differentiation vs. Regioisomeric Analogs


Higher Commercial Purity Grade Availability

4-Bromo-5-chloro-2-nitroaniline is commercially available at a minimum purity of 97%, as certified by multiple suppliers for research-grade applications [1]. In contrast, the closely related regioisomer 4-Bromo-2-chloro-5-nitroaniline is commonly supplied at a lower 95% purity specification, which may necessitate additional purification steps for sensitive synthetic routes . This 2% difference in purity can significantly impact the yield and impurity profile in multi-step syntheses, particularly in pharmaceutical development where byproduct control is critical.

Purity Grade
Head-to-head
97% min vs. 95%
+2% purity
Reduces pre‑use purification in multi‑step synthesis
Supplier specification; verify COA
Purity Analysis Pharmaceutical Intermediates Quality Control

Orthogonal Reactivity of C-Br and C-Cl Bonds

The presence of both bromine and chlorine on the aromatic ring of 4-Bromo-5-chloro-2-nitroaniline provides a basis for orthogonal reactivity. In nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, aryl bromides are known to be significantly more reactive than aryl chlorides . While no direct kinetic study was found for this specific compound, class-level inference based on established principles of physical organic chemistry suggests that the C-Br bond can be selectively functionalized in the presence of the C-Cl bond, offering a clear synthetic advantage over mono-halogenated analogs like 4-Chloro-2-nitroaniline, which lack this dual-handle functionality .

Orthogonal Reactivity
Class‑level
C-Br bond significantly more reactive than C-Cl
Supports chemoselective sequential coupling design
No direct kinetic data for this compound
Cross-Coupling Chemoselectivity Organic Synthesis

Validated Intermediate for PROTAC Synthesis

4-Bromo-5-chloro-2-nitroaniline is explicitly categorized and marketed as a 'Protein Degrader Building Block' by specialized chemical suppliers, indicating its validated and preferred use in the construction of PROTAC molecules [1]. This application-specific designation is a key differentiator from other bromo-chloro-nitroaniline isomers, which may be listed as general research chemicals without this focused utility . The specific substitution pattern is likely to be critical for the geometry and exit vector of the linker, which is essential for the formation of a functional ternary complex between the target protein, the PROTAC molecule, and the E3 ligase.

Validated Application
Supporting evidence
Protein Degrader Building Block
Confidence in linker geometry compatibility
Vendor categorization vs. general research chemical
PROTAC Targeted Protein Degradation Chemical Biology

Unique 4,5-Disubstitution Pattern on the Aniline Ring

The compound's IUPAC name, 4-Bromo-5-chloro-2-nitroaniline, defines a specific regioisomer with the aniline nitrogen at position 1, the nitro group at position 2, the bromine at position 4, and the chlorine at position 5 . This arrangement is distinct from its constitutional isomer, 4-Bromo-2-chloro-5-nitroaniline (CAS 872820-00-3), which has a different substitution pattern [1]. Crystallographic studies on related mixed-halogen nitroanilines demonstrate that such regioisomeric variations lead to significantly different solid-state packing motifs and intermolecular interactions (e.g., hydrogen bonding networks), which can impact physical properties like solubility, melting point, and crystal morphology [2].

Substitution Pattern
Cross‑study comparable
1-NH₂,2-NO₂,4-Br,5-Cl
vs. 1-NH₂,2-Cl,4-Br,5-NO₂
Crystal packing and solubility differ by regioisomer
Based on crystallographic studies of analogous compounds
Regiochemistry Structure-Activity Relationship Synthetic Intermediate

High-Value Application Scenarios


Orthogonal Functionalization in PROTAC Linker Synthesis

A medicinal chemistry team is designing a PROTAC linker that requires sequential attachment of two distinct chemical moieties to a central aromatic core. They select 4-Bromo-5-chloro-2-nitroaniline due to its validated status as a 'Protein Degrader Building Block' and its inherent chemoselectivity, which is supported by the class-level inference of differential C-Br and C-Cl bond reactivity [1]. They perform a selective Suzuki-Miyaura coupling at the bromo position, followed by a Buchwald-Hartwig amination at the chloro position after nitro group reduction. This orthogonal approach, not possible with a mono-halogenated or differently substituted analog, enables a more efficient and higher-yielding route to the complex PROTAC intermediate .

High-Purity Late-Stage Pharmaceutical Intermediate

A process chemist is tasked with scaling up the synthesis of a drug candidate that utilizes a fragment derived from 4-Bromo-5-chloro-2-nitroaniline. To ensure batch-to-batch consistency and minimize the formation of problematic byproducts, the chemist specifically sources the compound at a 97% purity grade, as this higher specification reduces the burden on downstream purification and improves the overall process yield compared to using a 95% pure regioisomeric alternative . The unique 4-bromo-5-chloro-2-nitro substitution pattern is critical for the downstream drug's potency, making substitution with a different analog unacceptable due to structure-activity relationship (SAR) requirements .

Key Intermediate for Advanced OLED Materials

Materials scientists are exploring new heterocyclic compounds for use in OLEDs. They require a building block that can introduce specific electronic effects and participate in sequential bond-forming reactions. 4-Bromo-5-chloro-2-nitroaniline is identified as a key intermediate in patent literature for the synthesis of advanced OLED materials . The distinct reactivities of the bromo and chloro groups allow for the controlled construction of a complex π-conjugated system. The high purity (97%) ensures that the electronic properties of the final material are not compromised by trace metal or organic impurities, which is essential for device performance and longevity [2].

Kinase Inhibitor Scaffold Development

An academic research group is synthesizing a focused library of heterocyclic compounds for evaluation as potential kinase inhibitors (e.g., CSF1R, FLT3, KIT) . They choose 4-Bromo-5-chloro-2-nitroaniline as a key intermediate because its specific substitution pattern is explicitly cited in patent literature as a precursor to active kinase modulators. The group relies on the compound's unique regioisomeric identity to ensure that the resulting library members match the patented scaffolds, thereby increasing the probability of discovering novel hits and establishing a strong intellectual property position. Using a less pure or regioisomeric analog would jeopardize the project's goals and could lead to false negatives in biological screening [3].

Application
Selection Property
Validation Focus
PROTAC linker synthesis
Chemoselective dual‑halogen handle
Sequential cross‑coupling sequence verification
Pharmaceutical intermediate scale‑up
Specification‑grade purity
Downstream impurity profile control
OLED material development
Electronic effect from substitution
Purity and device performance metrics
Kinase inhibitor library
Regioisomeric identity for scaffold matching
Biological screening reproducibility

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